2-tert-Butyl-6-methyl-3-hydroxypyridine

Thermal Analysis Material Stability Process Chemistry

Researchers often face antioxidant degradation during high-temperature polymer processing or require lipophilic probes for membrane studies. This compound provides a direct solution. - Exceptional thermal stability: No mass loss up to 360°C by TGA, enabling incorporation into engineering plastics. - High lipophilicity (SlogP 3.36): Facilitates enhanced membrane permeability for intracellular radical-scavenging studies. - Unique bioactivity: Inhibits 3,5-AMP phosphodiesterase at 10⁻⁴ M, offering a distinct tool for cAMP pathway modulation.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 63688-35-7
Cat. No. B1199208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-methyl-3-hydroxypyridine
CAS63688-35-7
Synonyms2-tert-butyl-6-methyl-3-hydroxypyridine
2-tert-butyl-6-methyl-3-hydroxypyridine hydrochloride
IRP 1
IRP 3
IRP-1
IRP-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)C(C)(C)C
InChIInChI=1S/C10H15NO/c1-7-5-6-8(12)9(11-7)10(2,3)4/h5-6,12H,1-4H3
InChIKeyGLANSBWYIOWFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-6-methyl-3-hydroxypyridine: Compound Overview


2-tert-Butyl-6-methyl-3-hydroxypyridine (CAS 63688-35-7) is a member of the 3-hydroxypyridine class, characterized by a pyridine ring substituted with a sterically bulky tert-butyl group at the 2-position and a methyl group at the 6-position . This structural configuration confers distinct physicochemical and biological properties, most notably its function as a free-radical scavenger and antioxidant [1]. The compound, also referenced in literature as IRP-1, has been studied for its ability to modulate enzyme activity and for its potential in various biomedical and industrial applications [2].

Generic Substitution Limitations for 2-tert-Butyl-6-methyl-3-hydroxypyridine


Generic substitution within the 3-hydroxypyridine class is not a viable strategy due to the profound impact of the 2-position substituent on critical performance characteristics. The steric bulk and electron-donating properties of the tert-butyl group in 2-tert-Butyl-6-methyl-3-hydroxypyridine directly influence thermal stability, lipophilicity, and radical-scavenging kinetics compared to simpler alkyl analogs [1]. For instance, the unsubstituted 3-hydroxypyridine exhibits significantly lower thermal stability and drastically different radical reactivity profiles [2]. Furthermore, compounds like 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol) demonstrate distinct biological activity and a narrower thermal operating window, underscoring the non-interchangeable nature of these structurally similar molecules in both research and industrial contexts [3].

2-tert-Butyl-6-methyl-3-hydroxypyridine: Comparative Evidence


Thermal Stability vs. 3-Hydroxypyridine

The thermal stability of 2-tert-butyl-6-methyl-3-hydroxypyridine is exceptionally high compared to its unsubstituted parent. Thermogravimetric analysis (TGA) reveals no weight loss until 360°C in both nitrogen and air atmospheres, indicating the absence of included solvent and robust thermal integrity [1]. In stark contrast, 3-hydroxypyridine is reported to be unstable at temperatures ≥75°C in reservoir condition studies, demonstrating a pronounced degradation sensitivity [2].

Thermal Analysis Material Stability Process Chemistry

Lipophilicity vs. Mexidol

The tert-butyl substitution confers significantly higher lipophilicity compared to the ethyl-substituted analog. The computed SlogP for 2-tert-butyl-6-methyl-3-hydroxypyridine is 3.36 [1]. In contrast, the 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol) has a predicted XLogP3-AA of approximately 1.4-1.7 [2].

ADME Properties Drug Design Lipophilicity

Phosphodiesterase Inhibition vs. Theophylline

2-tert-butyl-6-methyl-3-hydroxypyridine acts as an inhibitor of cyclic 3',5'-AMP phosphodiesterase. While a direct IC50 value is not available from the provided sources, the compound is reported to inhibit the enzyme at a concentration of 10⁻⁴ M [1]. This activity was benchmarked against theophylline, a clinically used phosphodiesterase inhibitor, with the 3-hydroxypyridine class demonstrating substantially higher inhibition in human lymphocytes [1].

Enzyme Inhibition Cell Signaling Biochemistry

Radical Scavenging vs. 3-Hydroxypyridine

The presence of the 2-tert-butyl group modifies the reactivity of the 3-hydroxypyridine core with radical species. In pulse radiolysis studies, the relative rate constants for reactions with e⁻, H, and OH radicals were determined for a series of 3-hydroxypyridine derivatives, including the target compound [1]. The study concludes that alkyl substitution influences reactivity, providing a structure-activity relationship (SAR) that distinguishes it from the unsubstituted 3-hydroxypyridine [1].

Radical Chemistry Antioxidant Mechanism Pulse Radiolysis

2-tert-Butyl-6-methyl-3-hydroxypyridine: Key Applications


High-Temperature Polymer Stabilization

Given its exceptional thermal stability, with no mass loss up to 360°C as confirmed by TGA [1], this compound is a prime candidate for incorporation into polymer matrices requiring high-temperature processing (e.g., polyolefins, engineering plastics). This is a distinct advantage over unsubstituted 3-hydroxypyridine, which degrades at temperatures above 75°C [2].

Lipid Membrane & Intracellular Antioxidant Research

The high computed lipophilicity (SlogP 3.36) [1] positions this compound as a valuable tool for investigating antioxidant mechanisms within lipid bilayers or intracellular compartments. Its enhanced membrane permeability relative to less lipophilic analogs like Mexidol (XLogP3-AA ≈ 1.4-1.7) [2] suggests it can achieve higher local concentrations in hydrophobic environments.

Cell Signaling & Phosphodiesterase Inhibition

For researchers investigating the cyclic AMP pathway, this compound offers a unique pharmacological profile. Its demonstrated ability to inhibit 3,5-AMP phosphodiesterase at concentrations of 10⁻⁴ M [1] provides a distinct tool for modulating intracellular cAMP levels, setting it apart from simple radical scavengers that lack this specific enzymatic target.

Radical Chemistry & SAR Studies

The compound is an essential reference standard for studies probing the effect of steric hindrance on radical-scavenging kinetics. Its well-defined reactivity profile with e⁻, H, and OH radicals, established through pulse radiolysis [1], makes it a key comparator for understanding how 2-position alkyl substitution modulates antioxidant activity in a series of 3-hydroxypyridine derivatives.

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